Altromycin D
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Overview
Description
Altromycin D is a novel pluramycin-like antibiotic.
Scientific Research Applications
Antibacterial Activity
Altromycin D, part of the altromycins group, exhibits significant antibacterial activity, particularly against Gram-positive bacteria. It has been found effective against Streptococci and Staphylococci, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.12 micrograms/ml (Jackson et al., 1990).
Interaction with DNA
This compound is known for its unique interaction with DNA. It intercalates into the DNA molecule and positions its carbohydrate substituents into both major and minor grooves. This interaction is critical in its antitumor activity, as it leads to the covalent modification of guanine in DNA by epoxide-mediated electrophilic attack (Hansen et al., 1995).
Anticancer Properties
This compound belongs to a family of structurally related antibiotics exhibiting potent cytotoxic activity against a variety of tumor cell lines. This family of antibiotics has been identified as having significant potential in antitumor applications (McAlpine et al., 1994).
Interaction with Metal Ions
Studies have shown that this compound and its metal complexes interact with calf thymus DNA. These interactions include electrophilic attack by the opened epoxide ring to nucleotides, indicating a complex binding mode with DNA. The presence of metal ions like platinum and palladium enhances its stability and interaction with DNA, which could be relevant for its therapeutic applications (Nikolis et al., 2003).
Spectroscopic Studies
Spectroscopic studies have been conducted on Altromycin H, a related compound, providing insights into the physicochemical properties of these antibiotics. Understanding these properties can be crucial in the development of altromycin-based therapeutics (Menidiatis et al., 2004).
Properties
CAS No. |
128461-01-8 |
---|---|
Molecular Formula |
C47H59NO17 |
Molecular Weight |
910 g/mol |
IUPAC Name |
methyl 2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)acetate |
InChI |
InChI=1S/C47H59NO17/c1-19-37(50)28(57-9)16-32(61-19)47(56,44(55)59-11)26-14-25-35(42-36(26)27(49)15-31(63-42)46(6)22(4)65-46)41(54)34-24(39(25)52)13-12-23(40(34)53)30-18-45(5,48(7)8)43(21(3)60-30)64-33-17-29(58-10)38(51)20(2)62-33/h12-15,19-22,28-30,32-33,37-38,43,50-51,53,56H,16-18H2,1-11H3 |
InChI Key |
CSPDCSMLEJFUJJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)C(C2=C3C(=O)C=C(OC3=C4C(=C2)C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)(C)N(C)C)O)C8(C(O8)C)C)(C(=O)OC)O)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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